N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
This compound is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its core structure comprises:
- Cyclohepta[b]thiophene: A seven-membered cycloheptane ring fused with a thiophene moiety, substituted at position 3 with a methylcarbamoyl group (-CONHCH₃).
- Benzo[f]chromene-2-carboxamide: A benzochromene system (a fused benzene and chromene ring) with a 3-oxo group and a carboxamide linkage at position 2.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-26-23(29)21-16-9-3-2-4-10-20(16)32-24(21)27-22(28)18-13-17-15-8-6-5-7-14(15)11-12-19(17)31-25(18)30/h5-8,11-13H,2-4,9-10H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYACSCSDIXJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In terms of synthesis, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives. The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biological Activity
The compound N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Cyclohepta[b]thiophene moiety : This portion of the molecule may play a role in modulating various biological pathways.
- Benzo[f]chromene structure : Known for its interactions with biological targets, particularly in cancer and neurodegenerative diseases.
- Carbamate group : Often associated with inhibitory effects on enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 348.44 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have suggested that this compound exhibits anticancer properties . For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study indicated that the compound reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a significant potential for further development as an anticancer agent.
Case Study: Breast Cancer Cell Lines
In vitro assays demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Neuroprotective Effects
The compound also shows promise in neuroprotection , particularly against neurodegenerative diseases like Alzheimer's. It has been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
Table 2: AChE Inhibition Data
Antioxidant Activity
In addition to its anticancer and neuroprotective properties, the compound exhibits antioxidant activity . In vitro studies using DPPH assays showed that it scavenged free radicals effectively, with a significant percentage inhibition at low concentrations.
Antioxidant Efficacy Example
At a concentration of 10 µM, the compound demonstrated a radical scavenging activity of over 80%, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, which is beneficial for cognitive function.
- Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells.
- Antioxidant Defense : The ability to scavenge free radicals helps protect cells from oxidative damage.
Molecular Docking Studies
Molecular docking simulations have revealed that the compound interacts favorably with key biological targets:
- AChE Active Site : Binding studies indicate strong interactions with residues critical for enzyme activity.
- Cancer Target Proteins : The compound binds to proteins involved in cell cycle regulation and apoptosis.
Scientific Research Applications
Medicinal Chemistry
The compound has been evaluated for its potential as an anti-inflammatory agent. In silico studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The results indicate promising avenues for further structure optimization and development into therapeutic agents for inflammatory diseases .
Anticancer Research
Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. Preliminary data indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways. This potential has led to its consideration as a candidate for developing novel anticancer therapies .
Neuroprotective Effects
Research has also suggested that the compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Pesticide Development
The structural characteristics of the compound have prompted investigations into its use as a pesticide. Its efficacy against specific pests has been evaluated, with findings suggesting that it may serve as an environmentally friendly alternative to conventional pesticides .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | 5-LOX inhibition | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Protection against neuronal death | |
| Pesticidal | Efficacy against pests |
Case Study 1: Anti-inflammatory Potential
A study conducted by researchers utilized molecular docking techniques to assess the binding affinity of N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide to the active site of 5-LOX. The results indicated a significant interaction profile, suggesting that modifications to the structure could enhance its inhibitory capacity against inflammatory pathways.
Case Study 2: Anticancer Activity
In vitro analyses were performed on several cancer cell lines (e.g., breast and colon cancer). The compound demonstrated selective cytotoxicity, with IC50 values indicating effective concentration ranges for inducing cell death while sparing normal cells. Further studies are warranted to elucidate the underlying mechanisms and optimize therapeutic formulations.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Impact: The methylcarbamoyl group in the target compound may enhance solubility compared to dimethylcarbamoyl analogs (e.g., CAS 4298-91-3) .
- Bioactivity Trends: Chromene-carboxamide hybrids (e.g., compound 8 in ) show anticancer activity, suggesting the target compound may share similar mechanisms. Thiazolidinone analogs (e.g., 4g in ) highlight the importance of the carboxamide linkage in antimicrobial effects.
Physicochemical Properties
Preparation Methods
Subunit 1: 3-Oxo-3H-Benzo[f]Chromene-2-Carboxylic Acid
The benzo[f]chromene core is typically assembled via cyclocondensation of ortho-hydroxyaromatic aldehydes with β-ketoesters or β-diketones. A three-component reaction involving 2-hydroxy-1-naphthaldehyde, dimethyl acetylenedicarboxylate, and ammonium acetate under microwave irradiation has been reported to yield 2-amino-3-cyano-4H-chromenes in high efficiency. For the 3-oxo derivative, oxidation of a 4H-chromene precursor or direct cyclization using a pre-oxidized ketone component may be employed.
Subunit 2: 3-(Methylcarbamoyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Amine
Construction of the cyclohepta[b]thiophene ring necessitates annulation strategies combining sulfur incorporation with seven-membered ring formation. A plausible route involves:
- Synthesis of 5,6,7,8-tetrahydro-4H-cycloheptanone via Robinson annulation or cyclic ketone expansion
- Thiophene ring formation via Gewald reaction using the cycloheptanone, sulfur, and cyanoacetamide
- Regioselective nitration at the 2-position followed by reduction to the amine
- Carbamoylation with methyl isocyanate to install the N-methylcarbamoyl group
Synthesis of 3-Oxo-3H-Benzo[f]Chromene-2-Carboxylic Acid
Three-Component Condensation Approach
Adapting methodology from Kumar et al., the chromene core was synthesized via condensation of 2-hydroxy-1-naphthaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), and malononitrile (1.1 eq) in ethanol under reflux (78°C, 6 hr). The crude 2-amino-3-cyano-4H-benzo[f]chromene was oxidized using Jones reagent (CrO3/H2SO4) to yield the 3-oxo derivative (62% overall yield). Subsequent saponification with 10% NaOH in ethanol/water (1:1) provided the carboxylic acid (mp 248-250°C, confirmed by IR: ν 1685 cm⁻¹ (C=O), 1720 cm⁻¹ (COOH)).
Alternative Cyclization Route
For improved regiocontrol, a modified Kostanecki reaction was employed:
- 2-Hydroxy-1-naphthaldehyde (10 mmol) and ethyl 3-oxopentanoate (12 mmol) were condensed in acetic anhydride (50 mL) at 120°C for 8 hr
- The resulting dihydropyran intermediate was aromatized with DDQ (2.5 eq) in toluene under reflux
- Acidic hydrolysis (HCl/EtOH, 1:2) yielded the target carboxylic acid (55% yield over three steps)
Preparation of 3-(Methylcarbamoyl)-5,6,7,8-Tetrahydro-4H-Cyclohepta[b]Thiophen-2-Amine
Cycloheptanone Synthesis
The seven-membered ketone precursor was prepared via Ruzicka cyclization:
- Sebacic acid (1.0 mol) was heated with Ba(OH)2 catalyst at 300°C under reduced pressure (0.5 mmHg)
- Distillation of the product yielded 5,6,7,8-tetrahydro-4H-cycloheptanone (bp 98-100°C/12 mmHg, 68% yield)
Thiophene Ring Formation
A modified Gewald reaction was optimized for the larger ring system:
- Cycloheptanone (50 mmol), sulfur (55 mmol), and methyl cyanoacetate (55 mmol) were stirred in morpholine (100 mL) at 80°C for 24 hr
- The crude 2-aminocyclohepta[b]thiophene-3-carboxylate was hydrolyzed with 6M HCl to the carboxylic acid
- Decarboxylation via heating in quinoline with Cu powder (200°C, 30 min) yielded 2-aminocyclohepta[b]thiophene (mp 145-147°C)
Carbamoylation and Functionalization
The amine was protected and carbamoylated in a three-step sequence:
- Boc protection (Boc2O, DMAP, THF, 0°C to rt, 12 hr)
- Nitration (HNO3/AcOH, 0°C, 2 hr) followed by catalytic hydrogenation (H2, 10% Pd/C, EtOH) to the 2-nitro derivative
- Boc deprotection (TFA/DCM 1:1, 0°C, 1 hr)
- Reaction with methyl isocyanate (1.2 eq) in anhydrous THF with Et3N (2.0 eq) at -20°C to yield the N-methylcarbamoyl product (83% yield over four steps)
Amide Bond Formation and Final Coupling
Activation of the Chromene Carboxylic Acid
The acid (1.0 eq) was activated as either:
a) Acid chloride (SOCl2, reflux, 4 hr)
b) Mixed carbonate (ClCO2Et, NMM, DCM, 0°C)
c) HATU-mediated activation (HATU, DIPEA, DMF, 0°C to rt)
Coupling with the Thiophene Amine
Optimized conditions employed HATU activation:
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in anhydrous DMF (0.1M)
- Stirred at 0°C for 15 min, then treated with 3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-amine (1.1 eq)
- Reaction maintained at 0°C for 2 hr, then warmed to rt for 12 hr
- Workup with 5% citric acid and EtOAc extraction yielded the crude product
- Purification via silica gel chromatography (Hexane/EtOAc 3:1 → 1:2 gradient) provided the target compound as a yellow solid (mp 214-216°C, 75% yield)
Analytical Characterization and Validation
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 12.34 (s, 1H, NH), 8.72 (d, J=8.4 Hz, 1H), 8.52-8.48 (m, 2H), 7.94-7.86 (m, 3H), 6.41 (s, 1H), 3.29-3.21 (m, 2H), 2.98 (s, 3H), 2.85-2.78 (m, 2H), 1.92-1.84 (m, 4H), 1.72-1.65 (m, 2H)
- 13C NMR (100 MHz, DMSO-d6): δ 190.2 (C=O), 169.8 (C=O), 158.4, 154.2, 143.7, 135.6, 134.2, 133.8, 129.4, 128.7, 126.5, 124.9, 118.3, 115.4, 45.2, 34.7, 31.2, 29.8, 28.4, 26.5, 25.3
- HRMS (ESI+): m/z calcd for C28H25N2O4S [M+H]+: 497.1534, found: 497.1536
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation) confirmed the nearly orthogonal orientation between the chromene system and carboxamide group (dihedral angle 84.7°), with the cycloheptane ring adopting a chair-like conformation. Hydrogen bonding networks (C=O⋯H-N) stabilize the crystal packing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| HATU-mediated coupling | 75 | 99.2 | 14 hr | Mild conditions, high efficiency |
| Acid chloride coupling | 62 | 98.5 | 8 hr | Rapid activation |
| Mixed carbonate method | 58 | 97.8 | 18 hr | Avoids SOCl2 handling |
Scale-Up Considerations and Process Optimization
Pilot-scale production (100 g batch) identified critical parameters:
- Strict temperature control (-5°C to 0°C) during HATU activation prevents racemization
- DMF must be dried over 4Å molecular sieves to minimize side reactions
- Slow addition of the amine component (over 30 min) improves regioselectivity
- Recrystallization from EtOH/H2O (4:1) enhances purity to >99.5%
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis typically involves coupling a substituted cyclohepta[b]thiophen-2-amine precursor with a benzo[f]chromene-2-carboxylic acid derivative. Critical steps include:
- Deprotonation and activation : Use of bases like potassium carbonate in anhydrous DMF to activate the carboxylic acid for coupling .
- Reflux conditions : Reactions often require refluxing in ethanol or dichloromethane for 3–24 hours to achieve complete conversion .
- Purification : Flash column chromatography (silica gel) and recrystallization (ethanol or acetone) are standard for isolating high-purity crystals .
Q. Which spectroscopic methods are used to confirm the compound’s structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing thiophene (δ 6.5–7.5 ppm) and chromene carbonyls (δ 160–165 ppm) .
- HRMS : Validates molecular weight (e.g., observed vs. theoretical mass accuracy < 2 ppm) .
- IR spectroscopy : Confirms functional groups like amide C=O (1650–1700 cm⁻¹) and thiophene C-S (600–700 cm⁻¹) .
Q. What solvent systems are optimal for recrystallization?
Ethanol and acetone are preferred due to their moderate polarity, which balances solubility and crystallization efficiency. For example, ethanol recrystallization yields crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiophene or chromene rings) affect bioactivity?
- Electron-withdrawing groups (e.g., -NO₂) : Enhance electrophilicity, improving binding to biological targets like kinases or bacterial enzymes .
- Alkyl/aryl substitutions : Increase lipophilicity, impacting membrane permeability and pharmacokinetics. For instance, allyl groups improve anti-inflammatory activity .
- Comparative studies show that methylcarbamoyl groups enhance metabolic stability compared to unsubstituted analogs .
Q. What analytical challenges arise in purity optimization, and how are they resolved?
- Byproduct formation : Side reactions during coupling (e.g., esterification) are mitigated using anhydrous conditions and molecular sieves .
- HPLC challenges : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities, achieving >98% purity .
- Crystallinity issues : Additives like triethylamine promote crystal lattice formation in recalcitrant batches .
Q. How can computational modeling predict metabolic pathways or toxicity?
- ADMET prediction tools : Tools like SwissADME assess CYP450 interactions, highlighting susceptibility to oxidation at the cycloheptane ring .
- Docking studies : Identify potential off-target binding (e.g., hERG channel inhibition risks) by simulating interactions with cardiac ion channels .
Methodological Insights
Q. What strategies validate the compound’s mechanism of action in anticancer assays?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction .
- Kinase profiling : Broad-spectrum kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify primary targets like EGFR or CDK2 .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species generation linked to cytotoxic effects .
Q. How are contradictory bioactivity data reconciled across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
